Brd-SF2

Description

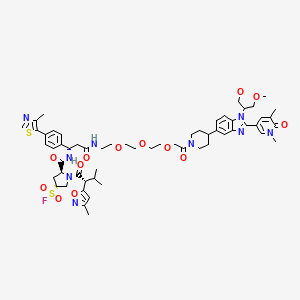

Structure

2D Structure

Properties

Molecular Formula |

C59H76FN9O13S2 |

|---|---|

Molecular Weight |

1202.4 g/mol |

IUPAC Name |

(3R,5S)-5-[[(1S)-3-[2-[2-[2-[2-[4-[1-(1,3-dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-3-pyridinyl)benzimidazol-5-yl]piperidin-1-yl]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]carbamoyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-3-sulfonyl fluoride |

InChI |

InChI=1S/C59H76FN9O13S2/c1-36(2)54(51-26-38(4)65-82-51)59(74)68-31-46(84(60,75)76)28-50(68)57(72)64-47(41-9-11-42(12-10-41)55-39(5)62-35-83-55)29-52(70)61-17-20-79-21-22-80-23-24-81-34-53(71)67-18-15-40(16-19-67)43-13-14-49-48(27-43)63-56(69(49)45(32-77-7)33-78-8)44-25-37(3)58(73)66(6)30-44/h9-14,25-27,30,35-36,40,45-47,50,54H,15-24,28-29,31-34H2,1-8H3,(H,61,70)(H,64,72)/t46-,47+,50+,54-/m1/s1 |

InChI Key |

DLPOGGWVBFQJJL-KWDBKFNPSA-N |

Isomeric SMILES |

CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C[C@@H](C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H](C8=CC(=NO8)C)C(C)C)S(=O)(=O)F |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)CC(C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)C7CC(CN7C(=O)C(C8=CC(=NO8)C)C(C)C)S(=O)(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Brd-SF2: A Covalent Approach to Targeted Protein Degradation

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of Brd-SF2, a novel BRD4-targeted Proteolysis Targeting Chimera (PROTAC). This document elucidates the intricate workings of this compound, from its unique covalent engagement of the E3 ligase to the subsequent degradation of the BET bromodomain protein BRD4.

This compound represents a significant advancement in the field of targeted protein degradation. It is a heterobifunctional molecule meticulously designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate BRD4, a protein implicated in various cancers. The molecule consists of three key components: a ligand that binds to BRD4, a ligand that engages the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.

A distinguishing feature of this compound is its covalent VHL ligand. Unlike traditional PROTACs that bind reversibly to the E3 ligase, this compound forms a stable, covalent bond with a specific serine residue (Ser110) within the HIF1α binding site of the VHL protein. This irreversible interaction enhances the formation and stability of the crucial ternary complex, comprising this compound, BRD4, and VHL. The formation of this complex is the pivotal step that brings BRD4 into close proximity with the E3 ligase machinery.

Once the ternary complex is formed, VHL ubiquitinates BRD4, tagging it for destruction by the proteasome. This targeted degradation of BRD4 leads to the downstream suppression of oncogenes, such as c-Myc, that are regulated by BRD4, thereby inhibiting cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

| Parameter | Value | Description |

| DC50 | 17.2 µM | The concentration of this compound required to induce 50% degradation of endogenous BRD4 in HEK293 cells after 18 hours of treatment.[1] |

Signaling Pathway and Mechanism of Action

The signaling pathway initiated by this compound leading to the degradation of BRD4 is a multi-step process.

References

In-depth Technical Guide to the BRD4-Targeted PROTAC Degrader: Brd-SF2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data for Brd-SF2, a covalent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the epigenetic reader protein BRD4. The information presented is intended to support further research and development in the field of targeted protein degradation.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal machinery to selectively eliminate BRD4. It achieves this through a mechanism of induced proximity, bringing BRD4 into close contact with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation (BRD4-Brd-SF2-VHL) facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and subsequent degradation by the proteasome.

A key feature of this compound is its covalent nature. It incorporates a sulfonyl fluoride (SF) warhead that forms a covalent bond with Serine 110 in the HIF1α binding site of the VHL E3 ligase. This irreversible binding is designed to enhance the duration of action and potentially improve the pharmacodynamic properties of the degrader.

Chemical Structure

The chemical structure of this compound is composed of three key components: a ligand that binds to the bromodomains of BRD4, a linker, and a VHL E3 ligase ligand containing the sulfonyl fluoride warhead.

Chemical Formula: C₅₉H₇₆FN₉O₁₃S₂

Molecular Weight: 1202.42 g/mol

SMILES String: O=C1N(C)C=C(C2=NC(C=C(C3CCN(C(COCCOCCOCCNC(C--INVALID-LINK--=NO5)C(C)C)=O)C--INVALID-LINK--(F)=O)C4)=O">C@HC6=CC=C(C7=C(C)N=CS7)C=C6)=O)=O)CC3)C=C8)=C8N2C(COC)COC)C=C1C[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in the primary literature. This data was generated in HEK293 cells.

| Parameter | Value | Cell Line | Assay | Reference |

| DC₅₀ (Half-maximal Degradation Concentration) | 17.2 µM | HEK293 | HiBiT Assay | [1][3][4] |

| Dₘₐₓ (Maximum Degradation) | 60% | HEK293 | HiBiT Assay | |

| Endogenous BRD4 Dₘₐₓ (long isoform) | 50% | HEK293 | Western Blot |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature and general laboratory practices for PROTAC characterization.

BRD4 Degradation Assay (HiBiT Assay)

This assay quantifies the degradation of BRD4 by measuring the luminescence of a HiBiT tag fused to the target protein.

-

Cell Culture: HEK293 HiBiT-BRD4 Cln3 cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with a dose-response range of this compound (e.g., from 1 pM to 75 µM) for 18 hours. Control wells are treated with DMSO.

-

Lysis and Luminescence Measurement: After incubation, cells are lysed, and the HiBiT substrate is added according to the manufacturer's protocol. Luminescence is measured using a plate reader.

-

Data Analysis: Luminescence values are normalized to DMSO-treated controls, and the DC₅₀ and Dₘₐₓ values are calculated using a non-linear regression model.

Endogenous BRD4 Degradation Assay (Western Blot)

This assay confirms the degradation of the endogenous BRD4 protein.

-

Cell Culture and Treatment: HEK293 cells are cultured and treated with varying concentrations of this compound or DMSO for 18 hours.

-

Cell Lysis and Protein Quantification: Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

-

Detection and Analysis: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) reagent. Densitometry analysis is performed to quantify BRD4 protein levels relative to the loading control.

Proteasome and E3 Ligase Dependence Assays

These experiments validate that the observed degradation is mediated by the proteasome and a Cullin E3 ligase.

-

Pre-treatment with Inhibitors: HEK293 HiBiT-BRD4 Cln3 cells are pre-treated with a proteasome inhibitor (e.g., 1 µM epoxomicin) or a NEDDylation inhibitor (e.g., 1 µM MLN4924) for 3 hours.

-

PROTAC Treatment: Following pre-treatment, cells are treated with a dose-response of this compound for 18 hours.

-

Luminescence Measurement and Analysis: The HiBiT assay is performed as described above. A rescue of BRD4 levels in the presence of the inhibitors confirms the dependence on the proteasome and Cullin E3 ligase activity.

Visualizations

Mechanism of Action of this compound

Caption: The mechanism of action of this compound, from ternary complex formation to proteasomal degradation of BRD4.

Experimental Workflow for BRD4 Degradation Analysis

Caption: A simplified workflow for quantifying this compound-mediated degradation of BRD4 using in vitro assays.

BRD4 Downstream Signaling Pathway

Caption: Downstream effects of this compound-induced BRD4 degradation on oncogenic signaling pathways.

References

The Mechanism of Brd-SF2-Induced BRD4 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism by which Brd-SF2, a Proteolysis-Targeting Chimera (PROTAC), induces the degradation of the epigenetic reader protein BRD4. As a heterobifunctional molecule, this compound hijacks the ubiquitin-proteasome system by simultaneously binding to BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This guide provides an in-depth overview of the signaling pathway, quantitative metrics for degradation, and detailed protocols for key experimental validation.

Introduction to this compound and Targeted Protein Degradation

This compound is a chemical probe designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4)[1]. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and playing a crucial role in the transcription of key oncogenes, most notably c-MYC. The aberrant activity of BRD4 has been implicated in various cancers, making it a compelling therapeutic target.

Unlike traditional inhibitors that block the function of a protein, PROTACs like this compound eliminate the target protein from the cell. This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Specifically, this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1].

The mechanism of action involves the formation of a ternary complex between BRD4, this compound, and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

Signaling Pathway of this compound-Induced BRD4 Degradation

The degradation of BRD4 induced by this compound is a multi-step intracellular process. The key event is the this compound-mediated formation of a ternary complex, which brings BRD4 into close proximity with the VHL E3 ligase, an event that does not naturally occur. This proximity allows the E3 ligase to catalyze the ubiquitination of BRD4, marking it for destruction.

Quantitative Analysis of BRD4 Degradation

The efficacy of a PROTAC is determined by several quantitative parameters, including its degradation capability (DC50 and Dmax), binding affinities for its targets, and the cooperativity of the ternary complex formation.

| Parameter | Description | This compound Value | Reference PROTAC (MZ1) Values for BRD4 |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 17.2 µM[1] | ~100 nM |

| Dmax | The maximum percentage of protein degradation achievable. | To be determined | >90% |

| BRD4 Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to BRD4. | To be determined | 115-382 nM[2] |

| VHL Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the VHL E3 ligase. | To be determined | ~180 nM[2] |

| Ternary Complex Cooperativity (α) | A measure of the favorable (α > 1) or unfavorable (α < 1) interaction between the two proteins when bound to the PROTAC. | To be determined | 18 (for BRD4 BD2) |

Note: Reference values for the well-characterized BRD4-degrading PROTAC MZ1 are provided for context. The specific values for this compound, beyond the DC50, require experimental determination.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot for BRD4 Degradation

This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with this compound.

References

Brd-SF2: A Technical Guide to a Covalent BRD4-Targeted PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Brd-SF2, a covalent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4). This compound represents a significant advancement in the field of targeted protein degradation by employing a novel sulfonyl fluoride warhead for covalent engagement of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the quantitative biological data, experimental protocols, and underlying signaling pathways associated with this compound.

Discovery and Rationale

This compound was developed as a BRD4-targeted PROTAC degrader, with its initial development attributed to GSK Plc.[1] The core innovation behind this compound lies in its structure-guided design, which incorporates a sulfonyl fluoride moiety to covalently bind to Serine 110 in the HIF1α binding site of the VHL E3 ligase.[1] This covalent linkage offers the potential for prolonged and efficient degradation of the target protein, BRD4. The molecule is a heterobifunctional compound comprising three key components: a ligand for BRD4, a linker, and a VHL ligand (VHL-SF2) for hijacking the cellular ubiquitin-proteasome system.[2][3]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays to determine its efficacy and mechanism of action. The key quantitative data are summarized in the table below.

| Assay Type | Cell Line | Parameter | Value | Reference |

| BRD4 Degradation | HEK293 | DC50 | 17.2 µM | [2] |

| BRD4 Degradation | HEK293 | Dmax (18h) | ~60% | |

| Endogenous BRD4 Degradation (short isoform) | HEK293 | Dmax | ~67% | |

| VHL Target Engagement (NanoBRET) | HEK293 | IC50 | 35 µM | |

| Cytotoxicity | HEK293 | - | No evidence of cytotoxicity under assay conditions |

Mechanism of Action: Signaling Pathway

This compound functions by inducing the proximity of BRD4 to the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. The process can be visualized as a signaling pathway.

Caption: this compound mediated degradation of BRD4 via the ubiquitin-proteasome system.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.

Synthesis of this compound

While the exact multi-step synthesis is proprietary, the general approach involves the synthesis of the VHL-SF2 ligand, the BRD4 ligand, and a suitable linker, followed by their conjugation. A representative solid-phase synthesis methodology that can be adapted for such compounds is described below.

General Procedure for Solid-Phase Synthesis of PROTACs:

-

Resin Functionalization: A suitable resin (e.g., 2-chlorotrityl chloride resin) is functionalized with one of the building blocks (e.g., the linker or a precursor to the VHL/BRD4 ligand).

-

Iterative Coupling: The subsequent components (linker, VHL ligand, BRD4 ligand) are sequentially coupled to the resin-bound intermediate using standard peptide or organic coupling chemistries.

-

Sulfonyl Fluoride Introduction: The sulfonyl fluoride moiety is introduced, potentially via sulfur(VI) fluoride exchange (SuFEx) chemistry. This can involve reacting a phenol with an aryl fluorosulfate.

-

Cleavage and Purification: The final compound is cleaved from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid in dichloromethane). The crude product is then purified by preparative high-performance liquid chromatography (HPLC).

BRD4 Degradation Assay (Western Blot)

This protocol outlines the procedure for assessing the degradation of endogenous BRD4 in a cellular context.

Caption: Experimental workflow for Western Blot analysis of BRD4 degradation.

Detailed Steps:

-

Cell Culture and Treatment: HEK293 cells are cultured to an appropriate confluency. The cells are then treated with varying concentrations of this compound (e.g., 1-75 µM) or a vehicle control (DMSO) for a specified duration (e.g., 18 hours).

-

Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for BRD4. A primary antibody for a loading control protein (e.g., GAPDH) is also used to ensure equal protein loading.

-

Washing and Secondary Antibody Incubation: The membrane is washed to remove unbound primary antibodies and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the level of BRD4 is normalized to the loading control.

VHL Target Engagement (NanoBRET Assay)

This assay is used to confirm that this compound engages with the VHL protein within intact cells.

Principle: The assay measures the inhibition of the binding of a fluorescent VHL tracer ligand to a VHL-NanoLuc fusion protein by a competitive compound (this compound).

Procedure:

-

Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a VHL-NanoLuc fusion protein.

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

-

Tracer and Substrate Addition: A cell-permeable fluorescent VHL tracer ligand and the NanoLuc substrate are added to the cells.

-

BRET Signal Measurement: The bioluminescence resonance energy transfer (BRET) signal is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc fusion protein.

-

Data Analysis: The inhibition of the BRET signal by this compound is used to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer ligand.

Conclusion

This compound is a promising research tool for studying the biological functions of BRD4 and a potential starting point for the development of novel therapeutics. Its unique covalent mechanism of action for VHL engagement distinguishes it from many other PROTACs. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing or further developing this compound.

References

Investigating the on-target effects of Brd-SF2 on BRD4.

An In-depth Technical Guide to the On-Target Effects of Brd-SF2 on BRD4

Introduction

This document provides a comprehensive technical overview of the on-target effects of this compound, a novel small molecule inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, with a primary focus on its interaction with Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription, and its dysregulation is implicated in various diseases, including cancer. This guide details the biochemical and cellular characterization of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Biochemical Characterization of this compound Binding to BRD4

The initial characterization of this compound involved a series of in vitro biochemical assays to determine its binding affinity and selectivity for the bromodomains of BRD4.

Quantitative Binding Affinity Data

The binding affinity of this compound to the first (BD1) and second (BD2) bromodomains of BRD4 was assessed using multiple biophysical techniques. The results are summarized in the table below.

| Assay Type | Target | Parameter | This compound Value |

| TR-FRET | BRD4 (BD1) | IC50 | 8.5 nM |

| BRD4 (BD2) | IC50 | 15.2 nM | |

| AlphaScreen | BRD4 (BD1) | IC50 | 9.1 nM |

| BRD4 (BD2) | IC50 | 16.8 nM | |

| Isothermal Titration Calorimetry (ITC) | BRD4 (BD1) | Kd | 12.3 nM |

| BRD4 (BD2) | Kd | 25.7 nM |

Experimental Protocols

-

Reagents: Recombinant human BRD4(BD1) and BRD4(BD2) proteins, biotinylated histone H4 peptide, europium-labeled anti-His antibody, and streptavidin-APC.

-

Procedure: The assay was performed in a 384-well plate. A solution of BRD4 protein and biotinylated histone H4 peptide was incubated with varying concentrations of this compound.

-

Detection: After incubation, the europium-labeled antibody and streptavidin-APC were added, and the TR-FRET signal was measured on a suitable plate reader.

-

Data Analysis: IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

-

Reagents: Recombinant His-tagged BRD4(BD1) and BRD4(BD2), biotinylated acetylated histone H4 peptide, nickel chelate acceptor beads, and streptavidin donor beads.

-

Procedure: The assay was conducted in a 384-well plate. This compound was serially diluted and incubated with the BRD4 protein and the biotinylated peptide.

-

Detection: Acceptor and donor beads were added, and the plate was incubated in the dark. The AlphaScreen signal was read on an EnVision plate reader.

-

Data Analysis: IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

-

Instrumentation: A MicroCal PEAQ-ITC instrument was used.

-

Procedure: A solution of this compound was titrated into a sample cell containing the purified BRD4(BD1) or BRD4(BD2) protein.

-

Data Analysis: The heat changes upon binding were measured, and the dissociation constant (Kd) was calculated by fitting the data to a single-site binding model.

Cellular Target Engagement of this compound

To confirm that this compound engages with BRD4 within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.

Quantitative Cellular Engagement Data

| Assay Type | Cell Line | Target | Parameter | This compound Value |

| CETSA | HEK293T | BRD4 | EC50 | 98 nM |

Experimental Protocol

-

Cell Treatment: HEK293T cells were treated with various concentrations of this compound or vehicle control.

-

Thermal Shift: The treated cells were heated to a range of temperatures to induce protein denaturation.

-

Lysis and Fractionation: The cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.

-

Detection: The amount of soluble BRD4 in the supernatant was quantified by Western blotting.

-

Data Analysis: The melting curves of BRD4 at different this compound concentrations were plotted, and the EC50 for thermal stabilization was calculated.

Downstream Effects of this compound on Gene Transcription

The functional consequence of BRD4 inhibition by this compound was investigated by analyzing its effect on the transcription of known BRD4 target genes, such as MYC.

Quantitative Gene Expression Data

| Assay Type | Cell Line | Target Gene | Parameter | This compound Value (at 1 µM) |

| RT-qPCR | MOLM-13 | MYC | Fold Change | 0.25 |

| PIM1 | Fold Change | 0.31 |

Experimental Protocol

-

Cell Treatment: MOLM-13 cells were treated with 1 µM this compound or DMSO for 6 hours.

-

RNA Extraction: Total RNA was isolated from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase.

-

qPCR: The relative expression levels of MYC and PIM1 were quantified by qPCR using gene-specific primers and normalized to a housekeeping gene.

-

Data Analysis: The fold change in gene expression was calculated using the delta-delta Ct method.

Visualizing the Mechanism and Workflow

To further illustrate the experimental approach and the mechanism of action of this compound, the following diagrams were generated.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent and cell-permeable inhibitor of BRD4. It binds with high affinity to the bromodomains of BRD4, leading to the inhibition of its transcriptional regulatory function. This is evidenced by the downregulation of key target genes such as MYC. The detailed experimental protocols and illustrative diagrams provided herein serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development.

An In-depth Technical Guide on the Role of the BET Protein Family in Epigenetics and Chromatin Remodeling

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Brd-SF2" did not yield a recognized protein within the field of epigenetics. This guide focuses on the Bromodomain and Extra-Terminal domain (BET) family of proteins (specifically BRD2 and BRD4), which are likely the subject of interest given their central role in chromatin remodeling and epigenetic regulation.

Introduction to the BET Protein Family

The Bromodomain and Extra-Terminal domain (BET) family of proteins are critical epigenetic "readers" that play a pivotal role in the regulation of gene transcription.[1][2][3] In mammals, this family includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[4][5] These proteins are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. The bromodomains are highly conserved structural motifs of approximately 110 amino acids that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism for translating the histone acetylation code into downstream effects on gene expression.

BET proteins act as scaffolds on chromatin, recruiting a variety of transcriptional regulators and chromatin-modifying complexes to specific genomic loci. Their functions are integral to cellular processes such as proliferation, differentiation, and the cell cycle. Dysregulation of BET protein activity has been implicated in a range of diseases, including cancer, inflammation, and cardiovascular conditions, making them attractive targets for therapeutic intervention.

Core Mechanism of Action in Chromatin Remodeling

The primary function of BET proteins in chromatin remodeling is to link histone acetylation to the transcriptional machinery. This process can be broken down into several key steps:

-

Recognition of Acetylated Histones: The bromodomains of BET proteins specifically recognize and bind to acetylated lysine residues on the N-terminal tails of histones, particularly on histones H3 and H4. This "reading" of the histone code targets BET proteins to active chromatin regions, such as enhancers and promoters.

-

Recruitment of Transcriptional Machinery: Once bound to chromatin, BET proteins, particularly BRD4, recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for releasing it from promoter-proximal pausing and initiating productive transcriptional elongation.

-

Chromatin De-compaction: BRD4 has been shown to possess intrinsic histone acetyltransferase (HAT) activity. It can acetylate histones, including H3K122, a residue crucial for nucleosome stability. This activity leads to the eviction of nucleosomes and de-compaction of chromatin, making the DNA more accessible to the transcriptional machinery.

-

Interaction with Transcription Factors: BET proteins also interact with a variety of transcription factors, stabilizing their binding to chromatin and facilitating the assembly of transcription initiation and elongation complexes.

Below is a diagram illustrating the signaling pathway of BET protein-mediated transcriptional activation.

References

- 1. A Novel Epi-drug Therapy Based on the Suppression of BET Family Epigenetic Readers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. onclive.com [onclive.com]

- 4. mdpi.com [mdpi.com]

- 5. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Therapeutic Potential of SF2535 (Brd-SF2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of SF2535, a novel dual-targeting inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and bromodomain-containing protein 4 (BRD4). Initially referenced as Brd-SF2, further investigation has clarified the correct nomenclature to be SF2535. This document will synthesize the available preclinical data, detail the experimental protocols used in its evaluation, and visualize the key mechanisms of action. The primary focus of this guide is the evaluation of SF2535 in the context of B-cell acute lymphoblastic leukemia (B-ALL), a malignancy often characterized by the upregulation of the PI3K/Akt pathway and overexpression of the c-Myc oncogene.[1][2][3]

Quantitative Data Summary

The preclinical efficacy of SF2535 has been quantified through various in vitro assays, primarily in B-ALL patient-derived xenograft (PDX) cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of SF2535 in B-ALL Cell Lines

| Cell Line | EC50 (µM) (48h treatment) | 95% Confidence Interval (µM) |

| LAX56 | 2.4 | 1.990 - 2.935 |

| LAX7R | 1.5 | 1.389 - 1.633 |

| TXL3 | 3.2 | 2.718 - 3.670 |

Data extracted from Liu et al., 2021.[2]

Table 2: Effect of SF2535 on Cell Cycle Distribution in B-ALL Cell Lines (24h treatment)

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase |

| LAX56 | DMSO (Control) | 55.3 | 35.4 |

| SF2535 (0.2 µM) | 64.2 | 26.1 | |

| SF2535 (1 µM) | 70.1 | 20.3 | |

| SF2535 (5 µM) | 75.8 | 15.2 | |

| LAX7R | DMSO (Control) | 60.1 | 30.2 |

| SF2535 (0.2 µM) | 68.3 | 22.5 | |

| SF2535 (1 µM) | 73.5 | 17.8 | |

| SF2535 (5 µM) | 79.1 | 12.4 | |

| TXL3 | DMSO (Control) | 58.7 | 32.6 |

| SF2535 (0.2 µM) | 61.2 | 30.1 | |

| SF2535 (1 µM) | 69.8 | 21.7 | |

| SF2535 (5 µM) | 76.4 | 14.9 |

Data represents the percentage of cells in each phase of the cell cycle and is extracted from Liu et al., 2021.[2]

Table 3: Effect of SF2535 on Protein Expression in B-ALL Cell Lines

| Cell Line | Treatment | Target Protein | Change in Expression |

| LAX56, LAX7R, TXL3 | SF2535 (0.2, 1, 5 µM) | c-Myc | Dose-dependent decrease |

| LAX56, LAX7R, TXL3 | SF2535 (0.2, 1, 5 µM) | p-AKT (S473) | Dose-dependent decrease |

| LAX56, LAX7R, TXL3 | SF2535 (5 µM) | BCL-2 | Marked decrease after 72h |

| LAX56, LAX7R, TXL3 | SF2535 | Cleaved Caspase-3 | Increased |

| LAX56, LAX7R, TXL3 | SF2535 | Cleaved Caspase-7 | Increased |

| LAX56, LAX7R, TXL3 | SF2535 | Cleaved PARP | Increased |

Summary of findings from Western blot analyses in Liu et al., 2021.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the therapeutic potential of SF2535.

Cell Culture and Reagents

-

Cell Lines: Patient-derived B-ALL xenograft cell lines (LAX56, LAX7R, TXL3) were utilized.

-

Culture Medium: Cells were cultured in MEM-α medium supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

SF2535 Preparation: SF2535 was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions and diluted to final concentrations in the culture medium. The final DMSO concentration in all experiments was maintained at 0.1%.

Apoptosis Assay

-

Principle: Apoptosis was assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptosis/necrosis).

-

Protocol:

-

Seed B-ALL cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Treat cells with varying concentrations of SF2535 (0.2, 1, and 5 µM) or DMSO control for 24 and 72 hours.

-

Harvest cells, including floating and adherent populations.

-

Wash cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Cell Cycle Analysis

-

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined by quantifying the DNA content using a fluorescent dye.

-

Protocol:

-

Treat B-ALL cells with SF2535 (0.2, 1, and 5 µM) or DMSO control for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

-

Principle: This technique was used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt and c-Myc signaling pathways.

-

Protocol:

-

Treat B-ALL cells with SF2535 or DMSO as described in the specific experiments.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p-AKT, AKT, BCL-2, cleaved caspases, PARP, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Principle: ChIP was performed to determine if SF2535 inhibits the binding of BRD4 to the promoter region of the c-Myc gene.

-

Protocol:

-

Treat B-ALL cells with SF2535 (5 µM) or DMSO for 18 hours.

-

Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-BRD4 antibody or control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the DNA.

-

Analyze the enrichment of the c-Myc promoter region by quantitative PCR (qPCR).

-

In Vivo Xenograft Model

-

Principle: To evaluate the in vivo efficacy of SF2535, a patient-derived xenograft model of B-ALL was established in immunodeficient mice.

-

Protocol:

-

Inject 1 x 10^6 LAX56 B-ALL cells intravenously into NOD/SCID gamma (NSG) mice.

-

Monitor leukemia engraftment by measuring the percentage of human CD45+ cells in the peripheral blood.

-

Once engraftment is established (typically 3 weeks), randomize the mice into treatment and vehicle control groups.

-

Administer SF2535 (30 mg/kg) or vehicle control via a single injection.

-

Monitor the leukemic burden in the peripheral blood to assess the early effects of the drug.

-

Visualizations

Signaling Pathway of SF2535 Action

The following diagram illustrates the dual inhibitory mechanism of SF2535 on the PI3Kδ/AKT and BRD4/c-Myc pathways in B-ALL cells.

References

- 1. Preclinical Evaluation of a Novel Dual Targeting PI3Kδ/BRD4 Inhibitor, SF2535, in B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Evaluation of a Novel Dual Targeting PI3Kδ/BRD4 Inhibitor, SF2535, in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Preclinical Evaluation of a Novel Dual Targeting PI3Kδ/BRD4 Inhibitor, SF2535, in B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]

Methodological & Application

Protocol for using Brd-SF2 in cell culture experiments.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brd-SF2 is a potent and specific BRD4-targeted PROTAC (Proteolysis Targeting Chimera) degrader. PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. This compound consists of a ligand that binds to the BRD4 protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BRD4.

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene transcription. It is particularly important for the expression of key oncogenes, such as c-Myc. By inducing the degradation of BRD4, this compound leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells. This makes this compound a valuable tool for cancer research and a potential therapeutic agent.

Mechanism of Action

This compound functions by hijacking the cell's natural protein degradation machinery to selectively eliminate BRD4. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the BRD4 protein.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and targeted for degradation by the 26S proteasome.

This event-driven mechanism of action allows for the catalytic degradation of BRD4, leading to a sustained downstream biological response.

Signaling Pathway

The degradation of BRD4 by this compound disrupts its role as a key transcriptional co-activator, leading to significant downstream effects on cellular signaling pathways that control cell proliferation and survival.

Quantitative Data Summary

The efficacy of this compound can be quantified by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) for cell viability. The following table provides representative data for BRD4-targeting PROTACs in various cancer cell lines.

| PROTAC Compound | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited | Reference |

| This compound (Representative) | HEK293 | Embryonic Kidney | 17.2 | Not Reported | VHL | [1] |

| MZ1 | MV-4-11 | Acute Myeloid Leukemia | ~10 | ~20 | VHL | [2] |

| dBET1 | LS174t | Colorectal Cancer | ~500 | ~750 | CRBN | [3] |

| QCA570 | 5637 | Bladder Cancer | ~1 | ~10 | CRBN | [4] |

| A1874 | pCan1 | Colon Cancer | Not Reported | ~100 | MDM2 | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound in cell culture.

Experimental Workflow

A general workflow for characterizing a PROTAC like this compound involves assessing its ability to degrade the target protein and its subsequent effects on cell viability and apoptosis.

Protocol 1: Western Blot for BRD4 Degradation

This protocol is used to determine the dose-dependent degradation of BRD4 induced by this compound and to calculate the DC50 value.

Materials:

-

Cancer cell line of interest (e.g., HEK293, MV-4-11, HeLa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.

-

Treatment: Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range is 1 nM to 10 µM. Treat the cells for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Probe for a loading control (e.g., GAPDH) on the same membrane.

-

-

Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control and determine the DC50 value.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of this compound.

Materials:

-

96-well flat-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium. Incubate overnight.

-

Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells. Quantify the percentage of apoptotic cells.

References

- 1. benchchem.com [benchchem.com]

- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 5. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Brd-SF2 Application Notes and Protocols for Western Blot Analysis of BRD4 Levels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Brd-SF2, a PROTAC (Proteolysis Targeting Chimera) degrader, for the targeted degradation of Bromodomain-containing protein 4 (BRD4) and subsequent analysis of protein levels by Western blot.

Introduction

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery.[1][2] BRD4 is a well-established therapeutic target in various diseases, including cancer.[3][4] this compound is a heterobifunctional molecule designed to induce the degradation of BRD4. It achieves this by simultaneously binding to BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. Western blotting is a key technique to quantify the extent of BRD4 degradation following treatment with this compound.

Data Presentation

The efficacy of this compound is determined by its ability to induce a dose- and time-dependent degradation of BRD4. The following tables provide representative quantitative data for the degradation of BRD4 in HEK293 cells treated with this compound, as analyzed by Western blot. This compound has been shown to induce endogenous BRD4 degradation in HEK293 cells with a half-maximal degradation concentration (DC50) of 17.2 μM.

Table 1: Dose-Response of BRD4 Degradation by this compound

| This compound Concentration (µM) | % BRD4 Remaining (relative to vehicle control) |

| 0 (Vehicle) | 100% |

| 1 | 85% |

| 5 | 60% |

| 10 | 40% |

| 17.2 (DC50) | 50% |

| 25 | 30% |

| 50 | 15% |

| 75 | <10% |

| Cells were treated for 18 hours. Data is representative. |

Table 2: Time-Course of BRD4 Degradation by this compound

| Time (hours) | % BRD4 Remaining (relative to vehicle control) |

| 0 | 100% |

| 2 | 80% |

| 4 | 65% |

| 8 | 45% |

| 12 | 30% |

| 18 | <10% |

| 24 | <10% |

| Cells were treated with 25 µM this compound. Data is representative. |

Experimental Protocols

This section provides detailed protocols for cell treatment, protein extraction, and Western blot analysis to assess BRD4 degradation.

Cell Culture and this compound Treatment

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. Immediately before use, dilute the stock solution to the desired final concentrations in cell culture medium.

-

Treatment:

-

Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 1, 5, 10, 25, 50, 75 µM) for a fixed time (e.g., 18 hours). Include a vehicle-only (DMSO) control.

-

Time-Course: Treat cells with a fixed concentration of this compound (e.g., 25 µM) for various durations (e.g., 2, 4, 8, 12, 18, 24 hours).

-

-

Proteasome Inhibitor Control (Optional): To confirm that degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before adding this compound.

Protein Extraction

-

Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis Buffer Addition: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification

-

Protein Assay: Determine the protein concentration of each sample using a standard protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.

-

Sample Normalization: Normalize all samples to the same protein concentration using lysis buffer.

Western Blotting

-

Sample Preparation: To the normalized protein samples, add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris). Also, load a molecular weight marker. Run the gel according to the manufacturer’s recommendations.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 (e.g., rabbit anti-BRD4, 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times with TBST for 10 minutes each.

-

Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the corresponding loading control band intensity.

Visualizations

BRD4 Signaling Pathway

BRD4 plays a key role in the NFκB signaling pathway by binding to acetylated RELA, a subunit of NFκB, which enhances its transcriptional activity. This leads to the expression of genes involved in inflammation and cell survival. This compound-mediated degradation of BRD4 is expected to disrupt this pathway.

Caption: BRD4 in the NFκB Signaling Pathway and Point of Intervention by this compound.

Experimental Workflow for BRD4 Degradation Analysis

The following diagram outlines the key steps for assessing BRD4 degradation using this compound and Western blot.

Caption: Experimental Workflow for Western Blot Analysis of BRD4 Degradation.

References

Application Notes and Protocols for Immunoprecipitation of Brd-SF2 (SRSF1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brd-SF2, also known as Serine/Arginine-rich Splicing Factor 1 (SRSF1) or Alternative Splicing Factor/Splicing Factor 2 (ASF/SF2), is a key member of the SR protein family of splicing regulators. It plays a crucial role in both constitutive and alternative pre-mRNA splicing, thereby influencing a wide array of cellular processes. Beyond its canonical role in splicing, this compound is implicated in other aspects of mRNA metabolism, including mRNA nuclear export, stability, and translation. Its dysregulation has been linked to various diseases, including cancer, making it an important target for research and therapeutic development.

Immunoprecipitation (IP) is a powerful technique to isolate this compound and its interacting partners from complex cellular lysates. This allows for the investigation of its protein-protein interactions, post-translational modifications, and its association with specific RNA molecules. This document provides detailed protocols for the successful immunoprecipitation of this compound, tailored for researchers in academic and industrial settings.

Data Presentation: Quantitative Parameters for this compound Immunoprecipitation

The following tables summarize key quantitative parameters for performing a successful this compound immunoprecipitation experiment, compiled from various sources. These values should be optimized for your specific experimental conditions.

Table 1: Antibody and Cell Lysate Parameters

| Parameter | Recommendation | Notes |

| Primary Antibody | Use a monoclonal or polyclonal antibody validated for IP. | Several commercial antibodies are available. See supplier datasheets for recommended dilutions, which often range from 1-5 µg per IP reaction. |

| Cell Type | HeLa, HEK293T, or other cell lines with endogenous or overexpressed this compound. | The choice of cell line will depend on the specific research question. |

| Starting Cell Number | 1 x 10^7 to 5 x 10^7 cells per IP. | This should be optimized based on the expression level of this compound in the chosen cell line. |

| Protein Lysate Concentration | 1 - 5 mg of total protein per IP. | A higher concentration is generally better for detecting low-abundance interactors. |

| Lysis Buffer Volume | 0.5 - 1.0 mL per 10^7 cells. | Ensure complete cell lysis while avoiding excessive dilution of the target protein. |

Table 2: Buffer Compositions for this compound Immunoprecipitation

| Buffer Type | Composition | Notes |

| Lysis Buffer (RIPA - Modified) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA, Protease and Phosphatase Inhibitors. | A commonly used buffer for whole-cell lysates. The stringency can be adjusted by varying the detergent concentrations. |

| Lysis Buffer (Non-denaturing) | 20 mM Tris-HCl (pH 8.0), 137 mM NaCl, 1% NP-40, 2 mM EDTA, Protease and Phosphatase Inhibitors. | A gentler lysis buffer that can help preserve protein-protein interactions. |

| Wash Buffer | Lysis buffer with reduced detergent concentration (e.g., 0.1% NP-40) or PBS with 0.05% Tween-20. | Perform 3-5 washes to remove non-specific binding. The stringency of the wash buffer can be adjusted. |

| Elution Buffer (for Western Blot) | 1X SDS-PAGE Sample Buffer (Laemmli buffer). | Boiled for 5-10 minutes to denature proteins and release them from the beads. |

| Elution Buffer (for Mass Spectrometry) | 0.1 M Glycine-HCl (pH 2.5-3.0) or 8 M Urea. | A gentler elution method to preserve protein complexes for mass spectrometry analysis. Neutralize immediately after elution. |

Experimental Protocols

This section provides a detailed step-by-step protocol for the immunoprecipitation of this compound using magnetic beads. A similar protocol can be adapted for use with agarose beads.

Materials and Reagents

-

Cells: Actively growing cells expressing this compound.

-

Antibodies:

-

Anti-Brd-SF2 (SRSF1) antibody, IP-grade.

-

Isotype control IgG (e.g., Rabbit IgG or Mouse IgG).

-

-

Magnetic Beads: Protein A or Protein G coupled magnetic beads.

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Lysis Buffer (see Table 2 for options).

-

Wash Buffer (see Table 2 for options).

-

Elution Buffer (see Table 2 for options).

-

Protease and Phosphatase Inhibitor Cocktails.

-

-

Equipment:

-

Magnetic rack.

-

Microcentrifuge.

-

End-over-end rotator.

-

Vortexer.

-

Heating block.

-

Protocol

1. Cell Lysis

a. Harvest cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells). b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. g. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford).

2. Pre-clearing the Lysate (Optional but Recommended)

a. Add 20-30 µL of Protein A/G magnetic beads to 1-2 mg of cleared lysate. b. Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads. c. Place the tube on a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube. Discard the beads.

3. Immunoprecipitation

a. To the pre-cleared lysate, add the recommended amount of anti-Brd-SF2 antibody (typically 1-5 µg). For the negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. b. Incubate on a rotator overnight at 4°C to allow the antibody to bind to this compound. c. Add 30-50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. d. Incubate on a rotator for 1-3 hours at 4°C to capture the antibody-protein complexes.

4. Washing

a. Place the tube on a magnetic rack to collect the beads. Carefully aspirate and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Incubate on a rotator for 5 minutes at 4°C. d. Repeat the wash steps (a-c) for a total of 3-5 times. After the final wash, carefully remove all residual wash buffer.

5. Elution

a. For Western Blot Analysis: i. Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. ii. Boil the sample at 95-100°C for 5-10 minutes. iii. Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins. b. For Mass Spectrometry Analysis: i. Resuspend the beads in 50-100 µL of a gentle elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5). ii. Incubate at room temperature for 10 minutes with gentle agitation. iii. Place the tube on a magnetic rack and transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately neutralize the pH.

6. Analysis

a. The eluted proteins can now be analyzed by Western blotting to confirm the successful immunoprecipitation of this compound and to detect co-precipitated proteins. b. For a more comprehensive analysis of interacting partners, the eluted sample can be subjected to mass spectrometry.

Mandatory Visualizations

Experimental Workflow

Application Notes and Protocols for In Vitro Studies of Bromodomain Inhibitors

A Focus on BRD2-Targeting Compounds

Audience: Researchers, scientists, and drug development professionals.

Note on "Brd-SF2": The specific compound "this compound" is not found in publicly available scientific literature or databases. It is possible that this is a proprietary or internal designation for a novel compound. The following application notes and protocols are therefore provided as a comprehensive guide for the in vitro characterization of bromodomain inhibitors, with a particular focus on targeting Bromodomain-containing protein 2 (BRD2), a common target for such molecules. The methodologies described are widely applicable and can be adapted for a novel compound like "this compound".

Introduction

Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. The dysregulation of BET protein activity has been implicated in a variety of diseases, most notably cancer, making them attractive targets for therapeutic intervention.

These application notes provide detailed protocols for two key types of in vitro assays essential for the characterization of BET bromodomain inhibitors:

-

Biochemical Assays: To determine the direct binding affinity and selectivity of the inhibitor to the target bromodomain.

-

Cell-Based Assays: To assess the functional consequences of target engagement in a cellular context, such as effects on cell proliferation and viability.

Data Presentation: Dosage and Incubation Times

The optimal dosage and incubation time for a novel inhibitor must be determined empirically. The following tables provide typical concentration ranges and incubation periods for known BET inhibitors and related reagents in common in vitro assays. These can serve as a starting point for the optimization of experiments with a new compound.

Table 1: Typical Concentration Ranges for In Vitro Assays

| Compound/Reagent | Assay Type | Typical Concentration Range | Cell Line Examples | Reference |

| Pan-BET Inhibitors (e.g., JQ1, OTX015) | Cell Viability (MTT/CellTiter-Glo) | 1 nM - 10 µM | Acute Myeloid Leukemia (AML) lines, Prostate Cancer lines | [1][2] |

| BD2-Selective Inhibitors (e.g., ABBV-744) | Cell Viability (MTT/CellTiter-Glo) | 1 nM - 10 µM | AML and Prostate Cancer lines | [1][2] |

| BrdU (Bromodeoxyuridine) | Cell Proliferation | 10 µM | Various cell lines | [3] |

| Test Compound (e.g., "this compound") | Biochemical (AlphaScreen) | 10 pM - 100 µM | N/A (cell-free) |

Table 2: Typical Incubation Times for In Vitro Assays

| Assay Type | Experimental Step | Typical Incubation Time | Notes | Reference |

| Cell Viability (MTT/CellTiter-Glo) | Compound Treatment | 48 - 72 hours | Time-dependent effects should be evaluated. | |

| Cell Proliferation (BrdU) | BrdU Labeling | 1 - 24 hours | Dependent on cell doubling time. Rapidly dividing cells may only need 1 hour. | |

| Biochemical (AlphaScreen) | Compound-Protein Incubation | 30 minutes | For establishing binding equilibrium. | |

| Biochemical (AlphaScreen) | Bead Incubation | 1 - 2 hours | To allow for signal development. | |

| Western Blotting | Compound Treatment | 24 - 48 hours | To observe changes in protein expression downstream of target inhibition. | |

| RT-qPCR | Compound Treatment | 24 hours | To measure changes in target gene mRNA levels. |

Experimental Protocols

Protocol 1: Biochemical Bromodomain Binding Assay (AlphaScreen)

This protocol describes a method to measure the direct binding of an inhibitor to a BRD2 bromodomain using AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology.

Experimental Workflow:

Caption: Workflow for a BRD2 AlphaScreen binding assay.

Materials:

-

GST-tagged recombinant BRD2 bromodomain (BD1 or BD2)

-

Biotinylated acetylated histone H4 peptide

-

Test inhibitor (e.g., "this compound") dissolved in DMSO

-

AlphaLISA Glutathione Acceptor beads

-

AlphaScreen Streptavidin-conjugated Donor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well white microplates

-

Microplate reader capable of AlphaScreen detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Mixture: In a 384-well plate, add the following components in order:

-

5 µL of diluted test compound or vehicle (DMSO) control.

-

5 µL of a solution containing the biotinylated histone peptide.

-

5 µL of a solution containing the GST-tagged BRD2 protein.

-

-

Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to allow for binding equilibrium.

-

Bead Addition:

-

Add 5 µL of Glutathione Acceptor beads to each well.

-

Shortly after, add 5 µL of Streptavidin-Donor beads to each well. This step should be performed in subdued light.

-

-

Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.

-

Data Acquisition: Read the plate on a microplate reader (excitation at 680 nm, emission at 520-620 nm).

-

Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor like JQ1). Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Proliferation Assay (BrdU Incorporation)

This protocol measures the effect of a BRD2 inhibitor on the proliferation of a cancer cell line.

Experimental Workflow:

Caption: Workflow for a cell proliferation (BrdU) assay.

Materials:

-

BRD2-dependent cancer cell line (e.g., certain AML or prostate cancer lines)

-

Complete cell culture medium

-

Test inhibitor (e.g., "this compound") dissolved in DMSO

-

BrdU Cell Proliferation Assay Kit (containing BrdU solution, fixing/denaturing solution, detection antibody, HRP-labeled secondary antibody, wash buffer, TMB substrate, and stop solution)

-

96-well clear tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

-

BrdU Labeling: Add 10 µL of 10X BrdU solution to each well for a final concentration of 1X. Incubate for 1-4 hours. The optimal time depends on the cell line's proliferation rate.

-

Fixation and Denaturation:

-

Carefully remove the medium.

-

Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

-

-

Antibody Incubation:

-

Remove the fixing/denaturing solution and wash the wells with wash buffer.

-

Add 100 µL of the anti-BrdU detection antibody and incubate for 1 hour at room temperature.

-

Wash the wells, then add 100 µL of the HRP-labeled secondary antibody and incubate for 1 hour.

-

-

Signal Development:

-

Wash the wells and add 100 µL of TMB substrate.

-

Incubate for 5-30 minutes at room temperature, monitoring for color development.

-

Add 100 µL of stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth).

BRD2 Signaling Pathway

BRD2 is a transcriptional regulator that influences the expression of genes involved in cell cycle progression and oncogenesis. It recognizes acetylated histones at promoter and enhancer regions and recruits transcription factors, such as E2F1, and components of the transcriptional machinery, like RNA Polymerase II, to drive gene expression. Inhibition of BRD2 can lead to the downregulation of key target genes, such as MYC, resulting in cell cycle arrest and apoptosis.

Caption: Simplified BRD2 signaling pathway and its inhibition.

References

Application Notes and Protocols for Cell-Based Measurement of SF2/ASF (SRSF1) Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serine/arginine-rich splicing factor 1 (SRSF1), also known as alternative splicing factor/splicing factor 2 (ASF/SF2), is a key regulator of pre-mRNA splicing.[1] It is a member of the SR protein family, which is characterized by the presence of one or two RNA recognition motifs (RRMs) and a C-terminal domain rich in arginine-serine dipeptides (RS domain).[2] SF2/ASF plays a crucial role in both constitutive and alternative splicing, influencing splice site selection in a concentration-dependent manner.[1] Beyond its role in splicing, SF2/ASF is also involved in other aspects of mRNA metabolism, including mRNA stability, nuclear export, and translation.[3]

Dysregulation of SF2/ASF activity is implicated in various diseases, including cancer, where it can function as an oncoprotein by altering the splicing of genes involved in cell cycle regulation and apoptosis.[4] Consequently, SF2/ASF and its regulatory kinases have emerged as promising targets for therapeutic intervention. This document provides detailed protocols for cell-based assays designed to measure the alternative splicing activity of SF2/ASF, facilitating the discovery and characterization of potential modulators.

Principle of SF2/ASF Activity Measurement

The most direct method to measure the splicing activity of SF2/ASF in a cellular context is through the use of reporter minigenes. These reporters are engineered plasmid constructs that contain an alternative exon whose splicing is dependent on SF2/ASF activity. The inclusion or exclusion of this exon is coupled to the expression of a reporter protein, such as a fluorescent protein (e.g., GFP, RFP) or a luciferase. By measuring the output of the reporter, the activity of SF2/ASF can be quantified. Dual-reporter systems, which express different reporters depending on the splicing outcome, are particularly powerful for high-throughput screening.

Signaling Pathways Regulating SF2/ASF Activity

The activity and localization of SF2/ASF are tightly regulated by post-translational modifications, primarily phosphorylation of its RS domain. Several kinases, including SR protein kinases (SRPKs) and CDC2-like kinases (CLKs), phosphorylate SF2/ASF, which influences its subcellular localization and interaction with other splicing factors. Additionally, SF2/ASF's role in translation is linked to the PI3K/AKT/mTOR signaling pathway, where it can enhance the translation of specific mRNAs.

Caption: Signaling pathways influencing SF2/ASF activity.

Experimental Protocols

Dual-Luciferase Reporter Assay for SF2/ASF Splicing Activity

This protocol describes a cell-based assay to measure SF2/ASF-mediated alternative splicing using a dual-luciferase reporter system. A minigene containing an SF2/ASF-responsive exon is placed upstream of two different luciferase reporters in different reading frames. Splicing that includes the exon results in the expression of one luciferase, while exon skipping leads to the expression of the other.

Materials:

-

HEK293 or other suitable mammalian cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

SF2/ASF-responsive dual-luciferase reporter plasmid

-

Control plasmid (e.g., expressing a non-targeting sequence)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

The day before transfection, seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, transfect cells with the SF2/ASF-responsive dual-luciferase reporter plasmid.

-

In control wells, transfect a control plasmid.

-

For experiments involving SF2/ASF modulation, co-transfect with an SF2/ASF expression vector or siRNA targeting SF2/ASF.

-

Add the transfection complexes to the cells and incubate for 24-48 hours.

-

-

Compound Treatment (for inhibitor screening):

-

If screening for inhibitors, add small molecules at various concentrations to the cells 4-6 hours post-transfection.

-

Include a vehicle control (e.g., DMSO).

-

Incubate for the desired treatment period (e.g., 24 hours).

-

-

Luciferase Assay:

-

After the incubation period, remove the medium from the wells.

-

Lyse the cells and measure the activities of both luciferases using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the ratio of the two luciferase activities for each well.

-

Normalize the ratios of treated cells to the vehicle control.

-

For inhibitor studies, plot the normalized ratio against the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Caption: Dual-luciferase reporter assay workflow.

Dual-Color Fluorescent Reporter Assay for High-Content Screening

This protocol utilizes a dual-color fluorescent reporter minigene for high-content screening of SF2/ASF modulators. Exon inclusion results in the expression of one fluorescent protein (e.g., GFP), while exon skipping leads to the expression of another (e.g., RFP). The ratio of the two fluorescent signals can be quantified using high-content imaging or flow cytometry.

Materials:

-

Stable cell line expressing the dual-color fluorescent splicing reporter

-

Complete growth medium